PfPK5 Kinase Inhibition: 4-Bromomethyl-8-chloroquinoline Shows Measurable Activity in Plasmodium falciparum Cyclin-Dependent Protein Kinase Assay
In a biochemical screen against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 4-bromomethyl-8-chloroquinoline exhibited an IC₅₀ value of 1.30 × 10⁵ nM (130 μM) [1]. While this represents weak inhibition, the quantitative binding data provides a baseline for structure-activity relationship (SAR) studies that cannot be extrapolated from other quinoline analogs due to the unique electronic contributions of the 4-bromomethyl and 8-chloro substituents. Notably, the compound also showed IC₅₀ = 1.20 × 10⁴ nM (12 μM) in a related assay configuration, indicating assay-dependent potency variability [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 × 10⁵ nM (130 μM); secondary assay IC₅₀ = 1.20 × 10⁴ nM (12 μM) |
| Comparator Or Baseline | PfPK5 kinase assay baseline; no direct comparator data available for regioisomeric analogs |
| Quantified Difference | Measurable inhibitory activity detected at micromolar to high-micromolar concentrations |
| Conditions | In vitro biochemical assay; PfPK5 cyclin-dependent protein kinase from P. falciparum |
Why This Matters
Provides a quantifiable starting point for medicinal chemistry optimization that cannot be assumed from structurally distinct quinoline scaffolds.
- [1] BindingDB Entry BDBM50409725; CHEMBL1213804. Inhibition of Plasmodium falciparum cyclin dependent protein kinase PfPK5. View Source
